molecular formula C19H15N3O3S2 B2523753 2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE CAS No. 1421490-86-9

2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE

Cat. No.: B2523753
CAS No.: 1421490-86-9
M. Wt: 397.47
InChI Key: UEXDGEOAHPPCIX-UHFFFAOYSA-N
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Description

2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole moiety linked to an azetidine ring, which is further connected to another benzothiazole unit through an ether linkage. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE can be achieved through various synthetic routes. One common method involves the condensation of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The final compound is obtained by linking the two benzothiazole units via an ether bond, typically using nucleophilic substitution reactions under controlled conditions.

Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and isolation techniques to ensure high yield and purity. Techniques like microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the benzothiazole ring. Common reagents include halides and alkoxides.

    Cyclization: The azetidine ring can undergo cyclization reactions, forming various cyclic derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar compounds to 2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE include other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-24-13-6-4-8-15-16(13)21-19(27-15)25-11-9-22(10-11)18(23)17-20-12-5-2-3-7-14(12)26-17/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXDGEOAHPPCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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